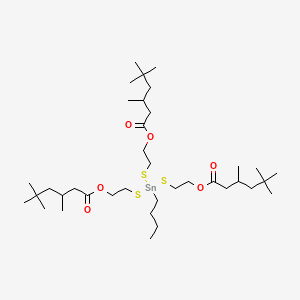![molecular formula C27H28N4 B13773857 Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- CAS No. 65086-99-9](/img/structure/B13773857.png)
Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is a complex organic compound with the molecular formula C13H14N2. It is also known by several other names, including p,p’-Diaminodiphenylmethane and Methylenedianiline . This compound is characterized by its two benzene rings connected by a methylene bridge, with each benzene ring substituted by an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- typically involves the reaction of aniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction yields amines .
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact with multiple targets simultaneously .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler compound with a single benzene ring substituted by an amino group.
p-Toluidine: Similar to aniline but with a methyl group on the benzene ring.
Benzidine: Contains two benzene rings connected by a nitrogen-nitrogen bond instead of a methylene bridge.
Uniqueness
Benzenamine, 4,4’-methylenebis[2-[(4-aminophenyl)methyl]- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of two amino groups and a methylene bridge allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple scientific and industrial applications .
Propiedades
Número CAS |
65086-99-9 |
|---|---|
Fórmula molecular |
C27H28N4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
Clave InChI |
BCYHURLIXRJERG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


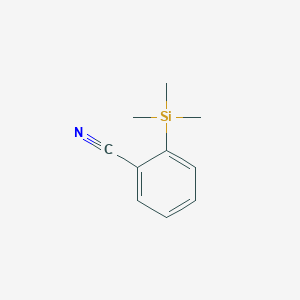

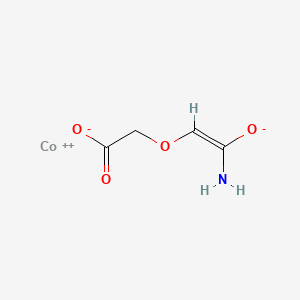
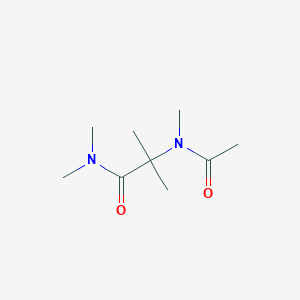

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)

![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
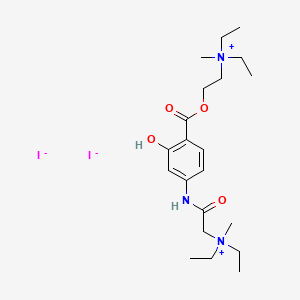
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)

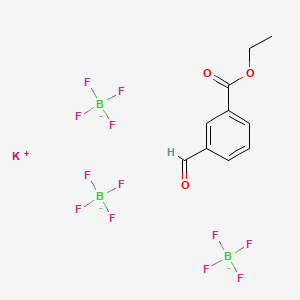
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
